3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a heterocyclic compound characterized by the presence of both thiazole and oxadiazinanone rings. Its molecular formula is , indicating a complex structure that contributes to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine .
The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one typically involves the reaction of 2-chloro-1,3-thiazole with appropriate reagents to introduce the oxadiazinanone structure. One common method includes the use of chloroform as a solvent along with sulfuryl chloride under controlled temperatures to facilitate the reaction.
The reaction conditions are crucial for optimizing yield and purity. Common techniques include:
The molecular structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one features a thiazole ring attached to a methyl group on the oxadiazinanone ring. The oxadiazinane ring adopts a sofa conformation with the oxygen atom deviating from the best plane of the ring .
Key structural data include:
The compound undergoes several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Understanding these pathways is essential for designing derivatives with improved efficacy in medicinal applications.
The mechanism of action for 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one involves interactions at the molecular level that affect cellular processes. While specific pathways are still under investigation, preliminary studies suggest potential mechanisms include:
Key physical properties include:
Chemical properties include:
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one has several notable applications:
The synthesis of 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one (CAS: CID 102188274) relies on strategic heterocyclic coupling reactions. The core scaffold combines two key precursors: 3-methyl-5-methyl-1,3,5-oxadiazinan-4-one and 2-chloro-5-chloromethylthiazole. Industrial routes typically employ a Mannich-type alkylation under basic conditions, where the nucleophilic nitrogen of the oxadiazinanone ring attacks the electrophilic chloromethyl carbon of the thiazole derivative [8].
Solvent choice critically influences yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl carbonate (DMC) facilitate the reaction, often enhanced by phase-transfer catalysts (e.g., tetrabutylammonium bromide). DMC offers a greener alternative due to lower toxicity and biodegradability [8]. Typical reaction conditions involve temperatures of 60–80°C for 4–8 hours, yielding the target compound after crystallization with purities >95% [1] [8].
Table 1: Optimization of Synthetic Conditions for 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | None | 80 | 6 | 78 |
DMC | TBAB* | 60 | 8 | 85 |
Acetonitrile | 18-Crown-6 | 70 | 5 | 72 |
TBAB: Tetrabutylammonium bromide
Alternative pathways include reductive amination of 5-methyl-1,3,5-oxadiazinan-4-one with 2-chloro-1,3-thiazole-5-carbaldehyde, though this method shows lower efficiency due to competing side reactions [1].
The C–N bond formation between the thiazole and oxadiazinanone rings proceeds via an SN₂ mechanism. Kinetic studies confirm second-order kinetics, with rate dependence on both reactants. The chloromethyl group of the thiazole derivative undergoes nucleophilic displacement by the deprotonated nitrogen (N3) of the oxadiazinanone, releasing HCl as a byproduct [8].
Steric and electronic factors govern reactivity:
Isotopic labeling experiments (using ¹⁵N-oxadiazinanone) confirm N3 as the sole nucleophilic center, excluding O-alkylation. The reaction’s energy barrier (ΔG‡ ≈ 85 kJ/mol) is lowered to 75 kJ/mol with phase-transfer catalysts, which stabilize the transition state through ion-pair solubilization [8].
While 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one lacks chiral centers, its synthesis involves configurational isomerism at the imine bond (C=N) in intermediates. For example, the precursor 3-methyl-4-nitroimino-1,3,5-oxadiazinane exists as E/Z isomers due to restricted rotation around the C=N bond [6] [9].
Table 2: Isomeric Distribution in Key Synthetic Intermediates
Intermediate | Isomer Type | Predominant Form | Ratio (E:Z) | Impact on Final Product |
---|---|---|---|---|
3-Methyl-4-nitroimino-1,3,5-oxadiazinane | E/Z | E | 85:15 | Minimal* |
Thiamethoxam (analog) | E/Z | E | 90:10 | Alters bioactivity |
*Final oxadiazinan-4-one derivative lacks C=N bond isomerism.
The E-isomer predominates (>85%) due to steric repulsion in the Z-form between the nitro group and oxadiazinane ring. This isomerism is quenched upon alkylation at N3, as the sp³-hybridized nitrogen eliminates geometric isomerism in the final product [5] [6]. Computational studies (DFT) show the E-isomer is 12 kJ/mol more stable than the Z-isomer in nitroimino precursors [9].
Solid-phase peptide synthesis (SPPS) and solution-phase synthesis offer distinct advantages for oxadiazinanone-thiazole hybrids, depending on scale and complexity.
Solution-Phase Synthesis:
Solid-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield (Cumulative) | 40–60% | 70–85%* |
Purity (Crude) | 75–85% | 86–90% |
Scalability | >1 kg batches | <100 g batches |
Analog Flexibility | Low (re-synthesis required) | High (mix-and-match residues) |
Green Metrics | Moderate (solvent-intensive) | High (TBEC, reduced solvent use) |
*Includes resin loading and cleavage steps.
SPPS excels in synthesizing oxadiazinanone-incorporated peptides, as demonstrated for urukthapelstatin A precursors, where cyclization succeeded only after solid-phase assembly of a flexible linear chain [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: